3-Amino-4-(2-methylpiperidin-1-yl)benzamide
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Overview
Description
3-Amino-4-(2-methylpiperidin-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an amino group and a 2-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-methylpiperidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-amino-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield 3-amino-4-nitrobenzamide.
Reduction of the Nitro Group: The nitro group in 3-amino-4-nitrobenzamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution with 2-Methylpiperidine: The final step involves the substitution of the amino group with 2-methylpiperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-methylpiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic or basic conditions depending on the substituent being introduced.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
3-Amino-4-(2-methylpiperidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.
Industry: It may be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-methylpiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(2-methylpiperidin-1-yl)benzamide: Similar structure but with different substitution pattern.
3-Amino-4-(1-methylpiperidin-2-yl)benzamide: Similar structure but with different piperidine ring substitution.
Uniqueness
3-Amino-4-(2-methylpiperidin-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-amino-4-(2-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(13(15)17)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDWTZMQYSIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656048 |
Source
|
Record name | 3-Amino-4-(2-methylpiperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-42-8 |
Source
|
Record name | 3-Amino-4-(2-methylpiperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-(2-methyl-1-piperidinyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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